

Spectroscopic Analysis of Ethyl Propyl Sulfide: A Technical Guide

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Compound of Interest

Compound Name: Ethyl propyl sulfide

Cat. No.: B1361377

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Introduction

Ethyl propyl sulfide (C₅H₁₂S) is a simple thioether with applications in flavor and fragrance chemistry, as well as being a model compound for studying the properties of organosulfur compounds. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in various scientific and industrial settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **ethyl propyl sulfide**, complete with experimental protocols and visual representations of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **ethyl propyl sulfide** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of **ethyl propyl sulfide** exhibits distinct signals for the different sets of equivalent protons in the ethyl and propyl chains.

Table 1: ¹H NMR Spectroscopic Data for **Ethyl Propyl Sulfide**

Protons (Structure)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ -CH ₂ -S-	~1.25	Triplet	~7.4
-CH ₂ -S-CH ₂ -	~2.50	Quartet	~7.4
-S-CH ₂ -CH ₂ -	~2.48	Triplet	~7.3
-CH ₂ -CH ₂ -CH ₃	~1.59	Sextet	~7.3
-CH ₂ -CH ₃	~0.99	Triplet	~7.4

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As experimental data is not readily available in the searched literature, predicted chemical shifts are provided below. These predictions are based on established computational algorithms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Ethyl Propyl Sulfide**

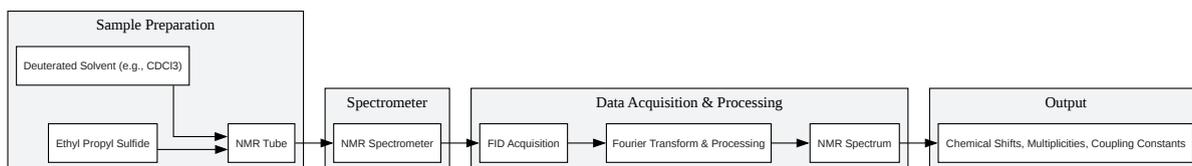
Carbon (Structure)	Predicted Chemical Shift (δ , ppm)
CH ₃ -CH ₂ -S-	~15.0
CH ₃ -CH ₂ -S-	~26.0
-S-CH ₂ -CH ₂ -	~34.0
-CH ₂ -CH ₂ -CH ₃	~23.0
-CH ₂ -CH ₃	~13.5

Note: These are predicted values and may differ from experimental results.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like **ethyl propyl sulfide** is as follows:

- **Sample Preparation:** Dissolve approximately 5-20 mg of **ethyl propyl sulfide** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube.[1][2][3] The solution should be homogeneous and free of any particulate matter.
- **Instrumentation:** Place the NMR tube in the spectrometer's sample holder.
- **Data Acquisition:**
 - **Locking and Shimming:** The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.[1]
 - **^1H NMR:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include the number of scans, spectral width, and relaxation delay.
 - **^{13}C NMR:** Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans is usually required compared to ^1H NMR.[3]
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the functional groups within a molecule. The IR spectrum of **ethyl propyl sulfide** is characterized by absorptions corresponding to C-H and C-S bond vibrations.

Table 3: Key IR Absorptions for **Ethyl Propyl Sulfide**

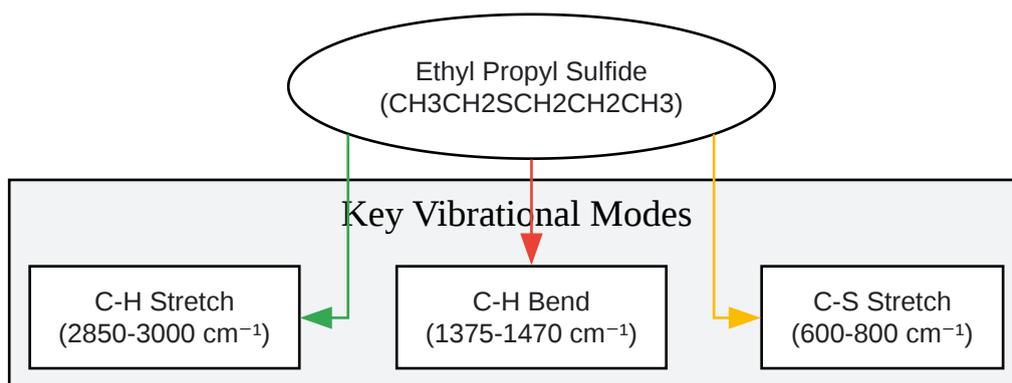
Wavenumber (cm ⁻¹)	Vibration Type
2850-3000	C-H stretch (alkane)
1450-1470	C-H bend (alkane)
1375-1385	C-H bend (alkane, methyl)
600-800	C-S stretch

Note: These are characteristic ranges and specific peak positions can vary.

2.1. Experimental Protocol for IR Spectroscopy

For a liquid sample like **ethyl propyl sulfide**, a neat spectrum is typically acquired.

- **Sample Preparation:** A drop of pure **ethyl propyl sulfide** is placed between two salt plates (e.g., NaCl or KBr), forming a thin liquid film.[4][5][6] This is known as preparing a "neat" sample.[4][6]
- **Instrumentation:** The "sandwich" of salt plates is mounted in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to remove interference from atmospheric water and carbon dioxide.
- **Data Analysis:** The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.



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Key IR Vibrations of **Ethyl Propyl Sulfide**

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **ethyl propyl sulfide**, electron ionization (EI) is a common technique.

3.1. Electron Ionization Mass Spectrum

The mass spectrum of **ethyl propyl sulfide** shows a molecular ion peak (M^+) and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **Ethyl Propyl Sulfide** (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
104	Moderate	$[\text{CH}_3\text{CH}_2\text{SCH}_2\text{CH}_2\text{CH}_3]^+$ (Molecular Ion)
75	High	$[\text{CH}_3\text{CH}_2\text{SCH}_2]^+$ or $[\text{SCH}_2\text{CH}_2\text{CH}_3]^+$
61	Moderate	$[\text{CH}_3\text{CH}_2\text{S}]^+$
47	High	$[\text{CH}_2\text{SH}]^+$
29	High	$[\text{CH}_3\text{CH}_2]^+$

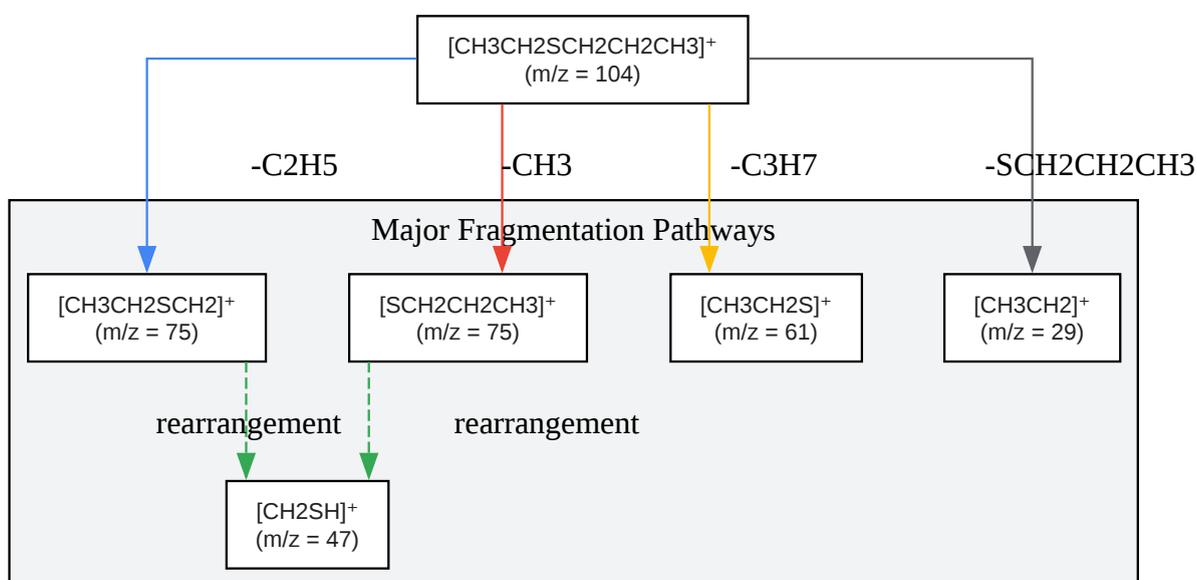
Source: NIST WebBook[7]

3.2. Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of a volatile liquid like **ethyl propyl sulfide**, often coupled with Gas Chromatography (GC-MS), is as follows:

- **Sample Introduction:** A small amount of the sample is injected into the gas chromatograph. The GC separates the components of the sample, and the pure **ethyl propyl sulfide** is introduced into the mass spectrometer's ion source. For direct infusion, the sample is volatilized in a heated probe.[8]
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M^+).[8][9]
- **Fragmentation:** The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged ions and neutral radicals.

- Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .



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Fragmentation of **Ethyl Propyl Sulfide** in MS

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